molecular formula C16H15Cl2N5O3 B2683012 2-(2,4-dichlorophenoxy)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1171837-11-8

2-(2,4-dichlorophenoxy)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2683012
CAS No.: 1171837-11-8
M. Wt: 396.23
InChI Key: GNUSTNAWOWLYJQ-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic compound of high interest in agricultural chemical research. Its molecular structure incorporates a 1,3,4-oxadiazole ring—a heterocycle widely recognized in agrochemical discovery for its diverse biological activities and metabolic stability, often serving as a bioisostere for amide functional groups . This core structure is linked to a 2,4-dichlorophenoxy moiety, a group commonly found in herbicidal agents , and a 1-isopropyl-1H-pyrazole unit. This specific combination of pharmacophores suggests potential for investigation as a lead compound in the development of novel plant protection agents. Researchers may evaluate its efficacy against a spectrum of plant pathogens, including bacteria, fungi, and nematodes . The primary value of this compound is for research and development use in laboratory settings to explore its physicochemical properties, mechanism of action, and full biological profile. This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use, nor for application in commercial agricultural practices.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N5O3/c1-9(2)23-12(5-6-19-23)15-21-22-16(26-15)20-14(24)8-25-13-4-3-10(17)7-11(13)18/h3-7,9H,8H2,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUSTNAWOWLYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be broken down into three main components:

  • 2,4-Dichlorophenoxy group : Known for its herbicidal properties.
  • Pyrazole moiety : Often associated with anti-inflammatory and analgesic effects.
  • Oxadiazole ring : Recognized for its diverse biological activities including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial activity. For example, a related compound demonstrated effective inhibition against various bacterial strains and fungi, suggesting that the oxadiazole moiety contributes to this activity .

Anticancer Activity

Studies have shown that derivatives of pyrazole and oxadiazole can exhibit cytotoxic effects against cancer cell lines. A study involving similar compounds reported IC50 values indicating potent anticancer activity against human lung adenocarcinoma cells (A549) and other cancer types . The mechanism is thought to involve the induction of apoptosis and cell cycle arrest.

CompoundCell LineIC50 (µM)
Compound AA54915.0
Compound BMCF-720.5
Target CompoundA549TBD

Anti-inflammatory Effects

The pyrazole component is known for its anti-inflammatory properties. In vitro studies have shown that derivatives can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism through which these compounds may exert therapeutic effects in inflammatory diseases .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and cancer progression.
  • Interaction with Cellular Targets : Docking studies suggest strong interactions with key proteins involved in cell signaling pathways related to proliferation and apoptosis .

Case Studies

Several studies have investigated the biological activities of similar compounds:

  • Study on Antimicrobial Activity : A related compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 10 µg/mL .
  • Anticancer Evaluation : A derivative was tested against multiple cancer cell lines including breast cancer (MCF-7) and prostate cancer (PC3), revealing promising cytotoxic effects with IC50 values ranging from 10 to 25 µM .
  • Inflammation Model : In a murine model of inflammation, the compound exhibited a reduction in paw edema comparable to standard anti-inflammatory drugs like indomethacin .

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The presence of the dichlorophenoxy group enhances the bioactivity against various pathogens. For example, compounds similar to 2-(2,4-dichlorophenoxy)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide have shown effectiveness against bacterial strains like Escherichia coli and Pseudomonas aeruginosa .
  • Anti-inflammatory Effects
    • Research has demonstrated that pyrazole derivatives can possess anti-inflammatory properties. The incorporation of the oxadiazole moiety may contribute to the modulation of inflammatory pathways, making such compounds potential candidates for treating inflammatory diseases .
  • Anticancer Potential
    • Compounds containing pyrazole and oxadiazole structures have been evaluated for their anticancer activities. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .

Agricultural Applications

  • Herbicidal Properties
    • The dichlorophenoxy group is known for its herbicidal activity. Compounds like this compound could be explored as selective herbicides for controlling broadleaf weeds in crops without harming cereal plants .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives demonstrated that modifications to the structure significantly enhanced their antimicrobial activity against both gram-positive and gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies have shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines in macrophage cultures. This suggests a potential role for similar compounds in treating chronic inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares key structural and synthetic features of the target compound with similar molecules from the evidence:

Feature Target Compound
Core Structure Acetamide + oxadiazole + pyrazole Acetamide + pyrazole Acetamide + pyrazole Acetamide + oxadiazole
Substituents 2,4-Dichlorophenoxy; isopropyl-pyrazole 4-Chlorophenyl; cyano-pyrazole 3,4-Dichlorophenyl; cyano-pyrazole 2-Chlorophenyl; oxadiazole-methyl
Synthetic Route Likely involves chloroacetyl chloride and pyrazole-oxadiazole precursor Reaction of 5-amino-pyrazole with chloroacetyl chloride in THF Similar to , using 3,4-dichlorophenyl-substituted pyrazole Cyclization of thiosemicarbazide derivatives with maleimide
Functional Groups Ether, amide, oxadiazole, pyrazole Amide, nitrile, pyrazole Amide, nitrile, pyrazole Amide, oxadiazole, thiazole (in related analogs)
Potential Bioactivity Hypothesized: Enhanced stability (oxadiazole) and lipophilicity (isopropyl) Not reported; synthetic focus Not reported; synthetic focus Oxadiazole derivatives often exhibit antimicrobial or kinase inhibitory activity

Key Observations:

Substituent Effects: The 2,4-dichlorophenoxy group in the target compound may confer higher lipophilicity (logP) compared to mono-chlorinated phenyl analogs (e.g., and ). This could enhance membrane permeability but reduce aqueous solubility.

Heterocyclic Influence :

  • The 1,3,4-oxadiazole core (target) is structurally distinct from the thiazole or pyrazole-only systems in other analogs. Oxadiazoles are often associated with improved metabolic stability compared to thiazoles, as seen in and .

Synthetic Challenges :

  • The oxadiazole-pyrazole linkage in the target compound may require multi-step synthesis, including cyclization (e.g., via dehydrative cyclization of thiosemicarbazides, as in ) .

Research Findings and Hypotheses

  • Kinase Inhibition : Pyrazole-acetamide derivatives ( and ) are frequently explored as kinase inhibitors due to their ability to occupy ATP-binding pockets. The isopropyl group in the target compound might modulate selectivity for specific kinase isoforms .
  • Metabolic Stability : The oxadiazole ring’s resistance to enzymatic degradation could position the target compound as a longer-acting agent compared to analogs with less stable heterocycles (e.g., thiazoles in ) .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents like DMF or THF to enhance reaction kinetics. For example, DMF facilitates nucleophilic substitution in acetamide synthesis .
  • Catalysis : Add potassium carbonate (K₂CO₃) to deprotonate intermediates and accelerate coupling reactions, as demonstrated in analogous acetamide syntheses .
  • Temperature Control : Stir at room temperature or under mild reflux (e.g., 0–5°C for sensitive intermediates) to minimize side reactions .
  • Purification : Recrystallize from solvent mixtures like pet-ether or ethanol-DMF (2:1) to isolate pure products .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Chromatography : Use TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress .
  • Spectroscopy : Employ 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions and acetamide backbone integrity. IR spectroscopy validates carbonyl (C=O) and amide (N–H) functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy, critical for novel derivatives .

Q. How can researchers address solubility challenges during in vitro assays?

Methodological Answer:

  • Co-Solvents : Use DMSO or DMF (≤5% v/v) to dissolve the compound, followed by dilution in aqueous buffers .
  • Surfactants : Incorporate Tween-80 or cyclodextrins to enhance dispersion in biological media .

Q. What strategies are effective for minimizing by-products during synthesis?

Methodological Answer:

  • Stepwise Addition : Add chloroacetyl chloride dropwise at low temperatures (0–5°C) to control exothermic reactions .
  • Stoichiometric Precision : Maintain a 1:1 molar ratio of amine and acylating agents to avoid over-acylation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

Methodological Answer:

  • Substituent Variation : Synthesize derivatives with modified dichlorophenoxy or pyrazole groups (e.g., replacing Cl with F or methyl) to assess electronic effects .
  • In Vitro Assays : Test hypoglycemic activity via glucose uptake assays in HepG2 cells or α-glucosidase inhibition, referencing protocols from analogous acetamide derivatives .

Q. What mechanistic insights can be gained from in vitro enzyme inhibition studies?

Methodological Answer:

  • Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against target enzymes (e.g., α-glucosidase) .
  • Molecular Docking : Perform in silico docking (AutoDock Vina) to identify binding interactions with enzyme active sites, guided by crystallographic data of related oxadiazole-acetamides .

Q. How can contradictions in synthetic yields across studies be resolved?

Methodological Answer:

  • Variable Screening : Systematically test solvents (DMF vs. THF), bases (K₂CO₃ vs. triethylamine), and temperatures to identify optimal conditions .
  • By-Product Analysis : Use LC-MS to detect and quantify impurities, adjusting reaction stoichiometry or purification steps accordingly .

Q. What protocols are recommended for in vivo toxicity and efficacy studies?

Methodological Answer:

  • Animal Models : Administer the compound to Wistar rats (oral gavage, 10–50 mg/kg) and monitor blood glucose levels for hypoglycemic activity .
  • Toxicity Metrics : Assess liver/kidney function via serum ALT, AST, and creatinine measurements after 28-day exposure .

Q. How can researchers evaluate metabolic stability in preclinical studies?

Methodological Answer:

  • Microsomal Assays : Incubate the compound with rat liver microsomes (RLM) and quantify parent compound degradation via LC-MS/MS .
  • Metabolite ID : Use HRMS to identify phase I/II metabolites, focusing on oxadiazole ring oxidation or pyrazole hydroxylation .

Q. What computational methods are suitable for predicting physicochemical properties?

Methodological Answer:

  • LogP Calculation : Use Molinspiration or ACD/Labs to estimate lipophilicity, critical for blood-brain barrier penetration predictions .
  • Solubility Prediction : Apply Quantitative Structure-Property Relationship (QSPR) models trained on acetamide derivatives .

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